molecular formula C8H5FO3 B112204 3-Fluoro-4-formylbenzoic acid CAS No. 193290-80-1

3-Fluoro-4-formylbenzoic acid

Cat. No. B112204
M. Wt: 168.12 g/mol
InChI Key: GJJKOIYVMNOZSD-UHFFFAOYSA-N
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Description

3-Fluoro-4-formylbenzoic acid is a chemical compound with the CAS Number: 193290-80-1. It has a molecular weight of 168.12 and its IUPAC name is 3-fluoro-4-formylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-formylbenzoic acid is represented by the InChI code: 1S/C8H5FO3/c9-7-3-5 (8 (11)12)1-2-6 (7)4-10/h1-4H, (H,11,12) and the InChI key is GJJKOIYVMNOZSD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-4-formylbenzoic acid is a solid compound. It is stored at room temperature in an inert atmosphere. The predicted boiling point is 330.6±27.0 °C and the predicted density is 1.426±0.06 g/cm3 .

Scientific Research Applications

1. Enhancing Transketolase Reaction with Aromatic Aldehydes

Payongsri et al. (2012) discovered that 3-formylbenzoic acid and 4-formylbenzoic acid could be used as molecular probes to study transketolase mutants. These compounds significantly improved the reaction rate and yield of transketolase with aromatic aldehydes, producing novel α,α-dihydroxyketones at much higher yields and specific activities compared to benzaldehyde (Payongsri et al., 2012).

2. Development of Anticancer Agents

A study by Basu Baul et al. (2017) involved the creation of triphenylstannyl 4-((arylimino)methyl)benzoates, synthesized by reacting triphenylstannyl 4-formylbenzoate with primary aromatic amines. These compounds demonstrated potent and selective cytotoxicity against cancer cells, suggesting their potential as anticancer agents (Basu Baul et al., 2017).

3. Synthesis of Heterocyclic Organic Compounds

Niedek et al. (2016) explored the transformation of 2-formylbenzoic acid into a series of heterocyclic compounds like phthalides and isoindolinones. This work demonstrated the versatility of formylbenzoic acids in synthesizing diverse organic structures (Niedek et al., 2016).

4. Antifungal Properties

Research by Borys et al. (2019) found that fluoro-2-formylphenylboronic acids, including 4-fluoro-2-formylphenylboronic acid, showed significant antifungal activity against various fungal strains. The study highlighted the importance of the fluorine substituent in enhancing antifungal properties (Borys et al., 2019).

5. Insecticidal Applications

Mohan et al. (2004) synthesized 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups, starting from 4-fluoro-3-phenoxybenzaldehyde. These compounds were tested for insecticidal activity against various crop pests, demonstrating their potential in agricultural applications (Mohan et al., 2004).

6. Organic Synthesis Intermediates

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

properties

IUPAC Name

3-fluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJKOIYVMNOZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611988
Record name 3-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-formylbenzoic acid

CAS RN

193290-80-1
Record name 3-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AgNO3 (0.39 mol) in hot H2O (90 mL) is added dropwise to a solution of crude 4-dibromomethyl-3-fluorobenzoic acid (2, 0.19 mol) in ethanol (EtOH) (480 mL) at 50° C. over 10 min and then the mixture is stirred at the same temperature for 45 min. After cooling to room temperature, the mixture is poured into 1 N HCl (200 mL) and filtered off. The residue is washed with EtOH and the filtrate is concentrated to ca. 300 mL. The mixture is extracted twice with ethylacetate (EtOAc) and the combined organic layers are washed with brine, dried over MgSO4 and evaporated in vacuo. The crystals are collected by filtration and washed with ether/hexane (1:1) to give 3-fluoro-4-formyl benzoic acid (3).
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.19 mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.39 mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CE Wagner, PW Jurutka, PA Marshall… - Journal of medicinal …, 2009 - ACS Publications
… To a 100 mL round-bottom flask charged with a crude sample of 3-fluoro-4-formylbenzoic acid (39) (2.51 g, 14.9 mmol) and dry DMF (45 mL) was slowly added with stirring 60 wt % NaH …
Number of citations: 85 pubs.acs.org
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
The synthesis of highly functionalized substituted tetrahydro-1H-cyclopenta[c]quinoline (I) and its reduced derivatives hexahydro-1H-cyclopenta[c]quinolines (II) via Povarov reaction in …
Number of citations: 7 nopr.niscpr.res.in
X Chang, D Sun, D Shi, G Wang, Y Chen… - … Pharmaceutica Sinica B, 2021 - Elsevier
… A mixture of 3-fluoro-4-formylbenzoic acid (10 mmol, 1 equiv.), thionyl chloride (12 mmol, 2.2 equiv.), and DMF (2 mL), in toluene (50 mL) was slowly warmed to 80 C, and stirred at that …
Number of citations: 47 www.sciencedirect.com

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